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FK 866 hydrochloride

Cat. No.: B1191877
M. Wt: 427.97
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Description

Role of NAMPT in Cellular NAD+ Biosynthesis and Metabolism

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the principal enzyme responsible for the salvage pathway of NAD+ biosynthesis in mammals. frontiersin.orgnih.govfrontiersin.orgresearchgate.netahajournals.orgmdpi.comstanford.eduoaepublish.comnih.gov This pathway recycles nicotinamide (NAM), a form of vitamin B3 and a byproduct of NAD+-consuming enzymes, back into NAD+. nih.govfrontiersin.orgresearchgate.netstanford.edu The reaction catalyzed by NAMPT involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN). nih.govfrontiersin.orgresearchgate.netstanford.edu Subsequently, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). nih.govfrontiersin.org

This salvage route is particularly crucial for maintaining intracellular NAD+ levels, especially given the high turnover rate of NAD+ in various cellular processes. frontiersin.orgnih.govfrontiersin.orgresearchgate.net NAD+ functions as a critical coenzyme in numerous redox reactions vital for energy metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation. ctpharma.com.trahajournals.orgwikipedia.org Beyond its role in energy production, NAD+ serves as a substrate for a family of NAD-dependent enzymes, such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in processes like gene expression regulation, DNA repair, and cell signaling. frontiersin.orgnih.govctpharma.com.trfrontiersin.orgresearchgate.netahajournals.orgmdpi.com By controlling the rate of NMN and subsequently NAD+ production, NAMPT effectively regulates the activity of these critical NAD-dependent enzymes, thereby influencing a wide spectrum of cellular activities and stress responses. frontiersin.orgnih.govresearchgate.net While alternative pathways for NAD+ synthesis exist, such as the de novo pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid, the NAMPT-dependent salvage pathway is often the dominant route, particularly in cells with high metabolic demands like rapidly proliferating cancer cells and immune cells. frontiersin.orgnih.govfrontiersin.orgstanford.edupatsnap.com

FK 866 Hydrochloride as a Selective NAMPT Inhibitor: Academic Significance

FK 866 (also known by names such as APO866 and daporinad) is a well-established and potent small molecule inhibitor of NAMPT that has been extensively utilized in academic research. frontiersin.orgoaepublish.comfrontiersin.orgpatsnap.comacs.orgfrontiersin.orgtocris.complos.orgoncotarget.commdpi.comjcancer.org It was identified through screening efforts for compounds inducing apoptosis in cancer cells. acs.orgfrontiersin.org A key characteristic of FK 866 is its high selectivity for NAMPT; research has shown that it specifically inhibits the salvage pathway enzyme NAMPT and does not inhibit nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway. acs.orgplos.org

Mechanistically, FK 866 functions as a high-affinity inhibitor of NAMPT. tocris.comtocris.com While early studies suggested a non-competitive binding mode, more recent research indicates that FK 866 binds to the nicotinamide binding pocket within the NAMPT active site, competing with the natural substrates, nicotinamide and nicotinamide mononucleotide. acs.orgplos.org This competitive inhibition effectively blocks the catalytic activity of NAMPT, leading to a rapid and significant depletion of intracellular NAD+ levels. acs.orgfrontiersin.orgtocris.complos.orgmdpi.comnih.gov The subsequent reduction in NAD+ availability results in a decrease in the activity of NAD-dependent enzymes, including PARPs and sirtuins, and can lead to depletion of cellular ATP. nih.govacs.orgnih.gov

The depletion of intracellular NAD+ induced by FK 866 has profound effects on cell viability, particularly in cells highly dependent on the NAMPT salvage pathway. FK 866 has been shown to induce delayed cell death, often characterized by apoptosis, in various cell lines, including those derived from liver carcinoma, neuroblastoma, pancreatic cancer, colorectal cancer, and hematological malignancies. patsnap.comfrontiersin.orgtocris.complos.orgoncotarget.commdpi.comjcancer.orgnih.gov This selective toxicity towards certain cancer cell types, which often exhibit increased reliance on the salvage pathway to fuel their high metabolic demands, has made FK 866 a valuable tool in cancer biology research. patsnap.com

The academic significance of this compound stems from several key aspects:

Tool Molecule: FK 866 is widely regarded as a crucial tool for researchers to specifically inhibit NAMPT activity and investigate the consequences of NAD+ depletion in various biological contexts. plos.org

Target Validation: It has been instrumental in validating NAMPT as a potential therapeutic target in a range of diseases, including different types of cancer, inflammatory conditions, and metabolic disorders. frontiersin.orgnih.govelisakits.co.ukresearchgate.netmdpi.comacs.org

Preclinical Research: Extensive preclinical studies utilizing FK 866 have provided detailed insights into the anti-tumor potential of NAMPT inhibition and its mechanisms of action in various cancer models. patsnap.comfrontiersin.orgtocris.complos.orgoncotarget.commdpi.comjcancer.orgnih.gov These studies have demonstrated its ability to induce cell death through NAD+ depletion. mdpi.comnih.gov

Synergy Studies: FK 866 has been used in academic settings to explore synergistic effects with other therapeutic agents. For instance, research has shown that FK 866 can potentiate the anti-tumor effects of PARP inhibitors and cisplatin (B142131) in preclinical cancer models. acs.orgtocris.comnih.gov

Metabolic Pathway Analysis: FK 866 has been employed in metabolomics studies to map the metabolic alterations that occur upon NAMPT inhibition, revealing impacts on pathways beyond just energy metabolism. plos.org

Understanding NAD+ Homeostasis: Studies using FK 866 have contributed significantly to understanding the critical importance of NAD+ homeostasis for the survival and function of specific cell types, such as lymphocytes, which have shown unique sensitivity to NAD-depleting agents. nih.gov

Research findings using FK 866 have provided valuable data on the potency of NAMPT inhibition. The inhibitory constant (Ki) for FK 866 against NAMPT has been reported in the nanomolar range. tocris.comtocris.comnbs-bio.com Cellular studies have also reported half-maximal inhibitory concentration (IC50) values for FK 866 in the nanomolar range against various cancer cell lines, reflecting its potent ability to inhibit cell growth or induce cell death by depleting NAD+. frontiersin.orgtocris.comjcancer.org

CompoundTargetInhibition TypeKi (nM)IC50 (nM) (Example Cell Line)Reference
This compoundNAMPTNon-competitive/High-affinity0.3-0.4~1 (HepG2 cells) acs.orgtocris.comtocris.com

Note: IC50 values can vary depending on the cell line, experimental conditions, and duration of treatment.

While early clinical trials involving FK 866 faced challenges, primarily related to dose-limiting toxicities, the extensive academic research conducted with this compound has undeniably advanced the understanding of NAMPT biology and the potential of targeting NAD+ metabolism. frontiersin.orgpatsnap.comoncotarget.commdpi.com The insights gained from studies using FK 866 continue to inform the development of newer generations of NAMPT inhibitors and combination therapies in biological research. patsnap.commdpi.com

Properties

Molecular Formula

C24H29N3O2.HCl

Molecular Weight

427.97

SMILES

O=C(N1CCC(CCCCNC(/C=CC2=CN=CC=C2)=O)CC1)C3=CC=CC=C3.Cl

Synonyms

2-(E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide hydrochloride

Origin of Product

United States

Ii. Mechanisms of Action of Fk 866 Hydrochloride in Preclinical Models

Fundamental Enzymatic Inhibition by FK-866 Hydrochloride

FK-866 hydrochloride is a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. mdpi.commedchemexpress.com While some initial reports described FK-866 as a non-competitive inhibitor, further studies, including co-crystallization experiments, have demonstrated that it acts as a competitive inhibitor with respect to nicotinamide. nih.govnih.gov The molecule binds to the nicotinamide-binding pocket of the NAMPT enzyme. nih.gov This inhibition is highly specific and occurs at low nanomolar concentrations, with reported inhibitor constants (Ki) for the enzyme/substrate complex and the free enzyme being approximately 0.4 nM and 0.3 nM, respectively. nih.gov The IC50 value for NAMPT inhibition by FK-866 has been reported to be as low as 0.09 nM. medchemexpress.com

ParameterValueReference
Inhibition Type Competitive with nicotinamide nih.gov
Binding Site Nicotinamide-binding pocket of NAMPT nih.gov
Ki (enzyme/substrate complex) 0.4 nM nih.gov
Ki (free enzyme) 0.3 nM nih.gov
IC50 0.09 nM medchemexpress.com

The primary consequence of NAMPT inhibition by FK-866 hydrochloride is the disruption of intracellular NAD+ homeostasis. tocris.com By blocking the rate-limiting step in the NAD+ salvage pathway, FK-866 leads to a time-dependent depletion of the intracellular NAD+ pool. mdpi.comnih.gov This depletion is observed in various cancer cell lines. mdpi.comnih.gov For instance, in RAW 264.7 macrophage-like cells, a significant reduction of approximately 60% in total NAD+ levels was observed within 3 hours of treatment with 10 nM FK-866. researchgate.net In pancreatic cancer cells, a near-total depletion of NAD (NAD+ + NADH) of about 90% was seen after 24 hours of treatment. mdpi.com

The depletion of NAD+ subsequently affects the levels of its reduced form, NADH. researchgate.net Following the drop in NAD+, a significant decrease in NADH levels is also observed. researchgate.netnih.gov This reduction in the total NAD pool (NAD+ and NADH) is a critical factor in the cellular response to FK-866. nih.gov Interestingly, studies have shown that the depletion of the NAD pool by FK-866 can be compartment-specific, with a more pronounced effect on the cytosolic NAD pool compared to the mitochondrial pool in the initial hours of treatment. nih.gov

Cell LineFK-866 ConcentrationTreatment DurationEffect on NAD+/NADH LevelsReference
RAW 264.710 nM3 hours~60% reduction in total NAD+ researchgate.net
Pancreatic Cancer CellsNot specified24 hours~90% depletion of total NAD (NAD+ + NADH) mdpi.com
Chronic Lymphocytic Leukemia Cells≥ 10 nmol/L1 daySignificant decrease in NAD content researchgate.net
Cell LineFK-866 ConcentrationTreatment DurationEffect on NAD+/NADH RatioReference
KP4 Pancreatic Cancer Cells5 nM24 hours~40% decrease mdpi.com
Triple-Negative Breast Cancer Cells1-100 nM48 hoursIncreased mitochondrial redox ratio (Fp/(NADH+Fp)) nih.gov

Downstream Metabolic Perturbations Induced by FK-866 Hydrochloride

The FK-866-induced depletion of NAD+, an essential cofactor for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leads to a significant attenuation of glycolysis. nih.govplos.org This inhibition of GAPDH activity results in the accumulation of glycolytic intermediates upstream of this enzymatic step, including fructose (B13574) 1,6-bisphosphate, dihydroxyacetone phosphate (B84403), glyceraldehyde 3-phosphate, glucose 6-phosphate, and fructose 6-phosphate. nih.govnih.gov Conversely, levels of glycolytic intermediates downstream of GAPDH, such as 3-phosphoglycerate, 2-phosphoglycerate, and phosphoenolpyruvate, are decreased. nih.gov This disruption of the glycolytic flux has been observed in various cancer cell lines. nih.govplos.org In some instances, the inhibition of glycolysis by FK-866 can be synergistic with other agents that affect cellular metabolism. researchgate.net

Upstream Glycolytic Intermediates (Increased)Downstream Glycolytic Intermediates (Decreased)Reference
Fructose 1,6-bisphosphate3-Phosphoglycerate nih.gov
Dihydroxyacetone phosphate2-Phosphoglycerate nih.gov
Glyceraldehyde 3-phosphatePhosphoenolpyruvate nih.gov
Glucose 6-phosphate nih.gov
Fructose 6-phosphate nih.gov
TCA Cycle IntermediateEffect of FK-866 TreatmentReference
CitrateDecreased researchgate.net
α-KetoglutarateDecreased researchgate.net
MalateDecreased researchgate.net
FumarateDecreased researchgate.net
PyruvateDecreased researchgate.net

Effects on the Pentose (B10789219) Phosphate Pathway

FK 866 hydrochloride, through its inhibition of nicotinamide phosphoribosyltransferase (NAMPT) and subsequent depletion of nicotinamide adenine dinucleotide (NAD+), significantly alters cellular metabolic pathways, including the pentose phosphate pathway (PPP). Research in preclinical cancer models has demonstrated that treatment with this compound can lead to a redirection of glucose metabolism. Specifically, the inhibition of NAMPT by this compound results in an attenuation of glycolysis at the glyceraldehyde 3-phosphate dehydrogenase step. nih.gov This bottleneck in glycolysis causes a carbon overflow into the PPP. nih.gov

Studies have shown that exposure of cancer cells to this compound leads to a notable increase in the levels of key PPP intermediates. nih.govnih.gov For instance, in A2780 and HCT116 cancer cell lines, treatment with this compound resulted in a significant accumulation of pentose phosphates and sedoheptulose (B1238255) 7-phosphate. nih.gov This alteration in metabolic flux suggests that while the primary mechanism of this compound is the depletion of NAD+, its downstream consequences include a significant remodeling of cellular carbohydrate metabolism.

Table 1: Effect of this compound on Pentose Phosphate Pathway Intermediates in Cancer Cell Lines
Cell LineTreatmentEffect on Pentose PhosphatesEffect on Sedoheptulose 7-PhosphateReference
A2780This compoundSignificant IncreaseSignificant Increase nih.gov
HCT116This compoundSignificant IncreaseSignificant Increase nih.gov

Influence on Lipid Metabolism and Serine Biosynthesis

The metabolic perturbations induced by this compound extend to lipid and amino acid biosynthesis. The depletion of NAD+, a critical cofactor for numerous enzymatic reactions, directly impacts these pathways. In the context of serine biosynthesis, this compound has been shown to almost completely ablate the labeling of serine from glucose in phosphoglycerate dehydrogenase (PHGDH)-high breast cancer cell lines, such as MDA MB 468. nih.govresearchgate.net This effect is a direct consequence of NAD+ depletion, as NAD+ is an essential cofactor for PHGDH, a key enzyme in the serine biosynthesis pathway. nih.gov Interestingly, this inhibition of serine biosynthesis was not a result of decreased glucose uptake. nih.govresearchgate.net

Regarding lipid metabolism, the effects of this compound are linked to the requirement of NAD+ for fatty acid synthesis. In acute myeloid leukemia (AML) stem cells, apoptosis induced by NAD+ depletion was associated with lipotoxicity. nih.gov This was suggested to be a consequence of a reduction in the synthesis of monounsaturated fatty acids by the enzyme stearoyl-CoA desaturase (SCD), which requires NAD+. nih.gov

Consequences for Adenosine (B11128) Triphosphate (ATP) Levels

A critical consequence of NAMPT inhibition by this compound is the depletion of cellular adenosine triphosphate (ATP) levels. nih.govmdpi.comnih.gov This reduction in ATP is a delayed effect that follows the initial depletion of the NAD+ pool. nih.govstemcell.com The decline in NAD+ levels impairs cellular bioenergetic processes, particularly those reliant on NAD+ as a cofactor, such as glycolysis and oxidative phosphorylation, ultimately leading to a decrease in ATP production. nih.gov

Table 2: Effect of this compound on Cellular NAD+ and ATP Levels
Cell LineTreatment DurationEffect on NAD+ LevelsEffect on ATP LevelsReference
HeLa20-30 hoursDepletedDepleted (after 40-50 hours) nih.gov
HuCCT1, KMCH, EGI (Cholangiocarcinoma)Not specifiedSignificantly reducedSignificantly reduced mdpi.com
Huh7, Hep3B (Hepatocarcinoma)Not specifiedMarkedly decreasedDelayed reduction stemcell.com

Cellular and Molecular Responses to NAMPT Inhibition by this compound

Impact on Cell Proliferation and Growth Dynamics

This compound demonstrates potent anti-proliferative effects across a wide range of preclinical cancer models. nih.govmdpi.comstemcell.comnih.gov By inhibiting NAMPT and depleting cellular NAD+ pools, this compound effectively curtails the rapid cell division characteristic of cancer cells, which have a high demand for NAD+. stemcell.com Numerous studies have documented the dose-dependent inhibition of cell growth and proliferation in various cancer cell lines, including those from cholangiocarcinoma, hepatocarcinoma, and lung cancer. mdpi.comstemcell.comnih.govresearchgate.net

The reduction in cell growth is a direct consequence of the metabolic crisis induced by NAD+ depletion, which affects energy production and essential biosynthetic pathways. nih.gov For example, in cholangiocarcinoma cells, this compound was found to significantly inhibit cell proliferation, and this effect was potentiated when combined with cisplatin (B142131). mdpi.com The anti-proliferative activity of this compound underscores the dependence of cancer cells on the NAD+ salvage pathway for their sustained growth and survival. mdpi.com

Induction of Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

In anaplastic meningioma cells, treatment with this compound led to a significant increase in the percentage of cells in the G2/M phase of the cell cycle. frontiersin.org Similarly, in glioblastoma cells, this compound has been reported to induce G2/M cell-cycle arrest. frontiersin.org The induction of cell cycle arrest is a key mechanism by which this compound exerts its cytostatic effects, halting the progression of cancer cells and rendering them more susceptible to cell death pathways.

Table 3: Induction of G2/M Cell Cycle Arrest by this compound in Cancer Cell Lines
Cell LineObservationReference
IOMM (Anaplastic Meningioma)Significant increase in the percentage of cells in the G2/M phase. frontiersin.org
Glioblastoma cellsInduction of G2/M cell-cycle arrest. frontiersin.org

Mechanisms of Regulated Cell Death Pathways

The ultimate fate of cancer cells treated with this compound is often regulated cell death. The profound metabolic stress caused by NAD+ and ATP depletion triggers intrinsic cellular programs that lead to cell demise. The most commonly reported form of cell death induced by this compound is apoptosis.

In various cancer models, including neuroblastoma and Ewing sarcoma, this compound has been shown to induce apoptosis. researchgate.net This is often characterized by the activation of caspases and changes in mitochondrial membrane potential. researchgate.net Beyond apoptosis, other forms of regulated cell death have been observed. For instance, in SH-SY5Y neuroblastoma cells, this compound has been reported to induce autophagy. In other contexts, a form of necrotic cell death termed oncosis, characterized by cytoplasmic swelling and membrane disruption, has been described as a consequence of NAD+ depletion. nih.gov The specific cell death pathway activated by this compound can depend on the cellular context and the extent of metabolic disruption.

Apoptosis Induction

This compound has been demonstrated to induce delayed cell death through apoptosis in a variety of preclinical cancer models. This process is primarily initiated by the depletion of intracellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, leading to metabolic distress and the activation of apoptotic pathways.

In HepG2 human liver carcinoma cells, this compound induces apoptosis with a very low IC50 value of approximately 1 nM. researchgate.netnih.gov This apoptotic induction is not a direct effect on mitochondrial respiratory activity but rather a consequence of gradual NAD+ depletion. researchgate.netnih.gov Similarly, in adult T-cell leukemia/lymphoma (ATL) cells, the compound triggers apoptosis, which is marked by the activation of caspases, fragmentation of DNA, and a disruption of the mitochondrial transmembrane potential. researchgate.net Interestingly, in some contexts, a pan-caspase inhibitor does not completely prevent cell death induced by FK 866, suggesting the involvement of caspase-independent mechanisms, such as the upregulation of endonuclease G. researchgate.net

The apoptotic signaling cascade activated by this compound involves the intrinsic or mitochondrial pathway. A key event in this pathway is the loss of mitochondrial membrane potential, which has been observed in chronic lymphocytic leukemia (CLL) cells following treatment. This is often accompanied by an increase in reactive oxygen species (ROS). The B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial apoptosis, are implicated in this process. For instance, the pro-apoptotic Bcl-2 family member, BAX, is upregulated following this compound treatment in myeloid leukemic cells, downstream of p53 activation. nih.govresearchgate.net

The activation of the tumor suppressor protein p53 appears to be a significant component of this compound-induced apoptosis in certain cancer types. In myeloid leukemic cells, this compound treatment leads to increased acetylation of p53 at lysine (B10760008) 382, which enhances its transcriptional activity. nih.govresearchgate.net This, in turn, leads to the upregulation of p53 target genes involved in apoptosis, such as BAX and the cell cycle inhibitor p21. nih.govresearchgate.net Knockdown of p53 has been shown to attenuate the apoptotic effects of this compound, confirming the role of this pathway. nih.govnih.gov

The table below summarizes the key molecular events associated with this compound-induced apoptosis in different preclinical models.

Cell Line/ModelKey Apoptotic EventsAssociated Signaling Molecules
HepG2 (Liver Carcinoma)Delayed apoptosisGradual NAD+ depletion
Adult T-cell Leukemia/LymphomaCaspase activation, DNA fragmentation, Disrupted mitochondrial transmembrane potentialEndonuclease G (caspase-independent)
Chronic Lymphocytic LeukemiaLoss of mitochondrial membrane potential, Increased ROS-
Myeloid LeukemiaIncreased p53 acetylation, Upregulation of BAX and p21p53
Autophagy Modulation

In addition to apoptosis, this compound has been shown to modulate autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. In several cancer cell lines, this compound treatment leads to an induction of autophagy.

In multiple myeloma cells, this compound triggers autophagy, but not apoptosis. This is evidenced by a time-dependent increase in the conversion of microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II, a hallmark of autophagosome formation. Concurrently, there is an accumulation of Beclin-1, another key protein in the initiation of autophagy. The induction of autophagy in this context is linked to the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.

Similarly, in neuroblastoma SH-SY5Y cells, this compound induces autophagic cell death. stemcell.com Treatment with the compound leads to the formation of LC3-positive vesicles that fuse with lysosomes, indicating a functional autophagic process. researchgate.net In some instances, such as in adult T-cell leukemia/lymphoma cells, this compound can simultaneously activate both apoptosis and autophagy. researchgate.net

The table below provides a summary of the observed effects of this compound on autophagy in preclinical models.

Cell Line/ModelEffect on AutophagyKey Molecular Markers
Multiple MyelomaInductionIncreased LC3-II, Accumulation of Beclin-1
Neuroblastoma (SH-SY5Y)Induction of autophagic deathFormation of LC3-positive vesicles
Adult T-cell Leukemia/LymphomaSimultaneous induction of apoptosis and autophagyIncreased LC3-II

Effects on Cellular Proteostasis and Protein Expression Profiles

This compound significantly impacts cellular proteostasis, primarily by inhibiting protein synthesis. This effect is largely mediated through the downregulation of the mTOR signaling pathway, a central regulator of cell growth and protein translation. d-nb.infostemcell.com

In hepatocarcinoma cells, inhibition of nicotinamide phosphoribosyltransferase (NAMPT) by this compound leads to the activation of AMP-activated protein kinase (AMPK) and a subsequent reduction in the phosphorylation of mTOR at serine 2448. d-nb.infostemcell.comnih.gov This mTOR inactivation results in the dephosphorylation of its downstream targets, the 70S ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis. d-nb.infostemcell.com

Furthermore, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, this compound treatment causes a marked dephosphorylation of both mTOR and 4E-BP1, leading to a strong arrest in translation, with a major impact on cap-dependent translation. researchgate.net The compound also affects the phosphorylation status of other key translation initiation factors, including the eukaryotic initiation factor 4E (eIF4E) and the eukaryotic initiation factor 2 alpha (eIF2α), suggesting a multi-faceted inhibition of protein synthesis. researchgate.net

In addition to its effects on protein synthesis, the combination of this compound with metformin (B114582) has been shown to activate the unfolded protein response (UPR) in pancreatic cancer cells, indicating an induction of cellular stress related to protein folding. nih.govresearchgate.net

Modulation of Key Signaling Pathways (e.g., MAPK, p53, mTOR, JNK, STAT1, NF-κB)

This compound exerts its cellular effects by modulating a range of critical signaling pathways.

mTOR Pathway: As detailed in the previous section, this compound is a potent inhibitor of the mTOR signaling pathway in various cancer cells, including hepatocarcinoma and T-ALL. researchgate.netd-nb.infostemcell.comnih.gov This inhibition is a downstream consequence of NAD+ depletion and subsequent activation of AMPK. d-nb.infostemcell.com

p53 Pathway: this compound can activate the p53 tumor suppressor pathway. In myeloid leukemic cells, it increases the acetylation of p53, enhancing its stability and transcriptional activity, leading to the expression of p53 target genes like p21 and BAX. nih.govresearchgate.net This activation of p53 is a key mechanism for the pro-apoptotic effects of the compound in p53-wildtype cancer cells. nih.govnih.gov In pancreatic cancer cells with mutant p53, the combination of this compound and metformin can reactivate the p53 pathway. nih.govresearchgate.netmdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by this compound. In T-ALL cells, it leads to the dephosphorylation of eIF4E, which is regulated by the MAPK-interacting serine/threonine kinase (MNK), suggesting an impact on the MAPK pathway. researchgate.net In the context of traumatic brain injury in rats, this compound has been shown to suppress the MAPK/p38 pathway. researchgate.net Furthermore, in glioblastoma, the combination of this compound with temozolomide (B1682018) activates the ROS/JNK signaling pathway. mdpi.com

NF-κB Pathway: this compound has demonstrated inhibitory effects on the nuclear factor kappa B (NF-κB) signaling pathway. In models of spinal cord injury, the compound prevents the activation of NF-κB. researchgate.net It has also been shown to reduce NF-κB phosphorylation in response to lipopolysaccharide (LPS) treatment in RAW 264.7 macrophage-like cells. nih.gov

STAT1 Pathway: In anaplastic meningiomas, this compound treatment leads to a decrease in the expression of both total and phosphorylated signal transducer and activator of transcription 1 (STAT1). researchgate.netnih.gov This downregulation of STAT1 is associated with a reduced expression of the immune checkpoint proteins PD-L1 and B7-H3. researchgate.netnih.gov

The following table summarizes the modulation of these key signaling pathways by this compound.

Signaling PathwayEffect of this compoundPreclinical Model
mTORInhibitionHepatocarcinoma, T-ALL
p53ActivationMyeloid Leukemia, Pancreatic Cancer (in combination)
MAPK (p38, JNK)Inhibition (p38), Activation (JNK in combination)Traumatic Brain Injury (rat), Glioblastoma
NF-κBInhibitionSpinal Cord Injury (mouse), Macrophage-like cells
STAT1InhibitionAnaplastic Meningioma

Effects on Mitochondrial Metabolism and Function

This compound significantly impairs mitochondrial metabolism and function, primarily due to the depletion of NAD+, a crucial cofactor for mitochondrial dehydrogenases and the electron transport chain.

In cultured rat cardiomyocytes, this compound-induced NAD+ depletion leads to a decrease in mitochondrial metabolism without affecting cell viability. nih.gov This is characterized by a reduction in the oxygen consumption rate (OCR) and intracellular ATP levels. uchile.cl Similarly, in cholangiocarcinoma cells, this compound treatment results in a lower OCR and reduced total cellular ATP, both of which can be reversed by the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT enzyme. mdpi.comelsevierpure.com

The compound's impact on the mitochondrial membrane potential appears to be context-dependent. While some studies in gastric cancer cells report a decline in mitochondrial membrane potential following this compound treatment, researchgate.net others in cardiomyocytes did not observe a change, suggesting that substrate deficiency might be the primary cause of reduced mitochondrial metabolism in that context. uchile.cl

In triple-negative breast cancer cells that have developed resistance to this compound, an interesting adaptation is observed, with an increase in mitochondrial mass and spare respiratory capacity, indicating a rewiring of mitochondrial metabolism to cope with NAD(H) shortage. nih.gov

Iii. Research Applications of Fk 866 Hydrochloride in Disease Models

Oncology Research Paradigms

The primary application of FK 866 hydrochloride in oncology research has been to explore the metabolic vulnerabilities of cancer cells. By targeting the NAD+ salvage pathway, which is often upregulated in malignant cells to meet their high energy demands, FK 866 offers a promising strategy for selective tumor targeting.

The anti-tumor activity of this compound has been demonstrated across a wide spectrum of cancer cell lines and in vivo xenograft models, highlighting its broad potential.

In the context of glioblastoma (GBM), one of the most aggressive forms of brain cancer, research has shown that FK 866 can sensitize cancer cells to conventional therapies. Studies have utilized various GBM cell lines to investigate the effects of NAMPT inhibition. For instance, in U251-MG and T98 GBM cells, low doses of FK 866 were found to significantly enhance the anti-tumor action of temozolomide (B1682018) (TMZ), a standard chemotherapy agent for glioblastoma. This sensitization is attributed to the increased production of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

Research from the Brain Tumour Research Centre of Excellence at Imperial College London further supports these findings, demonstrating that FK 866 can boost the effectiveness of temozolomide in both glioblastoma tumor cells in the lab and in mouse models. This effect is achieved by blocking the production of NAD+, which cancer cells require for their rapid growth. FK 866 has been shown to inhibit the proliferation of GBM cells and induce a G2/M cell cycle arrest. Orthotopic xenograft experiments in athymic nude mice have confirmed the efficacy of FK 866 in combination with TMZ in vivo. The compound effectively reduces proliferation and NAD levels in GBM cells.

Table 1: Research Findings of this compound in Glioblastoma Models

Model SystemKey FindingsMolecular Mechanisms
U251-MG and T98 cell linesIncreased sensitivity to temozolomide (TMZ).Enhanced ROS production and JNK signaling pathway activation.
Glioblastoma tumor cells and mouse modelsBoosted effectiveness of temozolomide.Blockade of NAD+ production required for rapid cell growth.
GBM cell linesInhibition of cell proliferation and G2/M cell cycle arrest.Depletion of NAD+ levels.
Orthotopic xenograft models (athymic nude mice)Potentiation of temozolomide's anti-tumor effects.Reduction of NAD levels and inhibition of oxidative metabolism.

In colorectal cancer research, FK 866 has been shown to inhibit metastasis by affecting the tumor microenvironment. Specifically, it targets cancer-associated fibroblasts (CAFs), which play a crucial role in tumor progression. By inhibiting NAMPT in CAFs, FK 866 reduces their activation and stemness, leading to decreased secretion of inflammatory factors and chemokines that promote cancer cell migration. This was observed in co-culture models with SW480 colorectal cancer cells, where FK 866 treatment of CAFs inhibited the migration of the cancer cells. Furthermore, studies on the HCT116 human colorectal cancer cell line have explored mechanisms of resistance to FK 866, identifying genetic changes in genes related to NAD+ biosynthesis and DNA repair in resistant cells. Interestingly, these FK 866-resistant cells showed increased sensitivity to other chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin (B142131).

Table 2: Research Findings of this compound in Colorectal Cancer Models

Model SystemKey FindingsMolecular Mechanisms
Cancer-Associated Fibroblasts (CAFs) and SW480 cell line co-cultureInhibition of colorectal cancer cell migration.Decreased activation and stemness of CAFs, and reduced secretion of inflammatory factors and chemokines.
HCT116 cell lineCharacterization of resistance mechanisms.Alterations in genes related to NAD+ biosynthesis and DNA repair.
HCT116RFK866 (resistant cell line)Increased sensitivity to 5-fluorouracil and cisplatin.Genetic changes induced by resistance to FK 866.
HCT-15 and SW620 xenograft modelsSubstantial inhibition of tumor growth at tolerated doses.Not specified.

In the context of hepatocellular carcinoma (HCC), FK 866 has demonstrated the ability to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. In the highly metastatic human HCC cell line MHCC97-H, FK 866 inhibited invasion and metastasis in a dose-dependent manner. This effect was associated with a decrease in NAD+ and ATP content, leading to the downregulation of SIRT1, a protein involved in EMT. Consequently, the expression of the epithelial marker E-cadherin was increased, while the mesenchymal marker vimentin (B1176767) was decreased. Other studies using HCC cell lines such as Hepa 1-6, SNU-449, and HepG2 have shown that FK 866 reduces cell viability, proliferation, and invasion, particularly in the context of obesity-promoted liver cancer.

Table 3: Research Findings of this compound in Hepatocellular Carcinoma Models

Model SystemKey FindingsMolecular Mechanisms
MHCC97-H cell lineInhibition of invasion, metastasis, and epithelial-mesenchymal transition (EMT).Decreased NAD+ and ATP levels, downregulation of SIRT1, increased E-cadherin, and decreased vimentin expression.
Hepa 1-6, SNU-449, and HepG2 cell linesReduced cell viability, proliferation, and invasion.Inhibition of NAD+ synthesis.
Patient-derived xenograft model with high NAMPT expressionPotent antitumor effect when combined with sorafenib.Not specified.

Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive cancer, and research has explored the use of FK 866 to enhance the efficacy of other treatments. Studies have shown that FK 866 can sensitize pancreatic cancer cells to the antiproliferative effects of metformin (B114582), a drug used to treat diabetes that also has anti-cancer properties. This combination was found to increase survival in mice with KP4 cell line xenografts. The underlying mechanism involves the reactivation of the p53 pathway and an increase in oxidative stress. In Panc-1 and PaTu8988t pancreatic cancer cells, FK 866 has been shown to inhibit cell growth and survival in a dose-dependent manner. In a Panc-1 xenograft model, FK 866 treatment decreased tumor size and reduced cellular NAD and ATP levels. Furthermore, FK 866 has been shown to enhance the effectiveness of gemcitabine (B846) in pancreatic ductal adenocarcinoma cells and orthotopic xenograft animal models.

Table 4: Research Findings of this compound in Pancreatic Cancer Models

Model SystemKey FindingsMolecular Mechanisms
KP4 and PANC-1 cell lines and xenograft modelsSensitized PDAC cells to metformin, increased survival in KP4 xenografts.Reactivation of the p53 pathway and increased oxidative stress.
Panc-1 and PaTu8988t cell linesDose-dependent inhibition of cell viability and growth.Depletion of cellular NAD and ATP.
Panc-1 xenograft modelDecreased tumor size.Reduced tumoral NAD and ATP levels, and increased phosphorylation of AMPK.
Pancreatic ductal adenocarcinoma cells and orthotopic xenograft modelsDramatically improved the anticancer activity of gemcitabine.Lowering NAD+ levels and reducing glycolytic activity.

FK 866 has shown significant preclinical efficacy in various hematological malignancies. It has demonstrated a high killing ability on multiple cancer cell lines and has been investigated in clinical trials for both hematological and solid tumors. In a mouse xenograft model of human Burkitt lymphoma using Namalwa cells, administration of a novel NAMPT inhibitor, JJ08 (an analog of FK 866), delayed tumor growth and significantly prolonged mouse survival, with some instances of complete tumor eradication. Studies have shown that FK 866 induces dose-dependent cell death in malignant cells from various hematologic malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic lymphocytic leukemia (CLL), while having no significant effect on normal hematopoietic progenitor cells. In a xenograft model using S1T cells (an ATL cell line), FK 866 effectively suppressed tumor volume.

Table 5: Research Findings of this compound in Hematological Malignancies Models

Model SystemKey FindingsMolecular Mechanisms
Various hematological cancer cell lines (including AML, ALL, CLL, T- and B-cell lymphomas)High killing ability and induction of dose-dependent cell death.Depletion of intracellular NAD and ATP, leading to mitochondrial dysfunction and autophagy.
Namalwa (Burkitt lymphoma) xenograft modelDelayed tumor growth and prolonged survival with JJ08 (an FK 866 analog).Potent NAMPT inhibition leading to NAD+ and NADP(H) depletion, ROS accumulation, and subsequent apoptosis and necrosis.
S1T (Adult T-cell leukemia/lymphoma) xenograft modelEffective suppression of tumor volume.Not specified.
Patient-derived xenograft (PDX) models of T-ALLSignificantly reduced peripheral blood disease burden and prolonged survival.Not specified.

Investigation in Various Cancer Cell Lines and Xenograft Models

Neuroblastoma Research

This compound has been investigated as a potential therapeutic agent in neuroblastoma, a common pediatric solid tumor. Research indicates that neuroblastoma cells are sensitive to the NAD+-depleting effects of this compound. Studies have shown that FK 866 can induce apoptosis in various neuroblastoma cell lines. The mechanism of action involves the induction of autophagy, which appears to be a critical factor in FK 866-induced cell death in this cancer type. The effects of FK 866 on neuroblastoma cells can be potentiated by the autophagy inhibitor chloroquine (B1663885) and counteracted by 3-methyladenine (B1666300) or the downregulation of autophagy-related protein 7.

Cholangiocarcinoma Research

In the context of cholangiocarcinoma (CCA), a cancer of the bile ducts, research has demonstrated that the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is expressed in CCA cells. This compound, as a targeted inhibitor of NAMPT, has been shown to suppress the growth of CCA cells in a dose-dependent manner. By inhibiting NAMPT activity, FK 866 leads to a significant reduction in the levels of NAD+ and adenosine (B11128) 5'-triphosphate (ATP) in CCA cell lines such as HuCCT1, KMCH, and EGI. Furthermore, FK 866 has been observed to induce changes in the mitochondrial metabolism of these cells.

The following table summarizes the dose-dependent effect of FK 866 on the growth of various cholangiocarcinoma cell lines.

Cell LineFK 866 ConcentrationEffect on Cell Growth
HuCCT11-20 nMDose-dependent suppression
KMCH1-20 nMDose-dependent suppression
EGINot specifiedDose-dependent suppression
Anaplastic Meningioma Research

Anaplastic meningioma, a high-grade and recurrent brain tumor, has also been a subject of investigation for the therapeutic potential of this compound. Studies have revealed that NAMPT is upregulated in anaplastic meningiomas. In vitro, FK 866 has been shown to decrease the viability of anaplastic meningioma cells by inducing cell cycle arrest at the G2/M phase. A significant finding in this area of research is that FK 866 can also downregulate the expression of immune checkpoint proteins PD-L1 and B7-H3 by modulating STAT1 and p-STAT1 expression. In preclinical in vivo models, FK 866 has demonstrated the ability to suppress the growth of anaplastic meningioma xenografts. Tumors from FK 866-treated models showed significantly lower expression of the proliferation marker Ki-67 and the immune checkpoint proteins PD-L1 and B7-H3 compared to control groups.

Breast Cancer Research

In breast cancer research, this compound has been explored for its cytotoxic effects, particularly in triple-negative breast cancer (TNBC) cell lines. Studies have shown that TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, exhibit higher sensitivity to FK 866 compared to other breast cancer subtypes like MCF-7. The combination of FK 866 with other targeted therapies is an active area of investigation.

Exploration of Combination Therapeutic Strategies with this compound

Synergy with Chemotherapeutic Agents (e.g., Temozolomide, Cisplatin, Etoposide (B1684455), Metformin)

A significant area of research focuses on the synergistic effects of this compound with established chemotherapeutic agents across various cancer types.

Temozolomide: In the context of IDH-mutant glioma, combining FK 866 with temozolomide has shown promising results. Research has indicated that human glioma cells have a "window of hypervulnerability" to NAMPT inhibitors for a few hours following exposure to temozolomide. In a mouse model with IDH-mutant fibrosarcoma, the combination of temozolomide and FK 866 was significantly more effective at inhibiting tumor growth than either drug alone, without causing significant toxicity. This enhanced effect is attributed to the potentiation of NAD+ depletion-mediated cytotoxicity. In temozolomide-resistant glioblastoma cells, FK 866 has been shown to enhance the sensitivity to the PARP inhibitor olaparib, suggesting a potential strategy to overcome resistance.

Cisplatin and Etoposide: In neuroblastoma cells, co-treatment with a low, ineffective concentration of FK 866 (1 nM) strikingly potentiates the cytotoxic effects of cisplatin and etoposide. This combination leads to an unmasking of an effect on mitochondrial NAD+ depletion. FK 866 enhances the DNA damage caused by etoposide, while etoposide, in turn, potentiates the depletion of cytosolic NAD+ by FK 866.

The table below illustrates the synergistic effect of FK 866 with cisplatin in cholangiocarcinoma cell lines.

Cell LineTreatmentObservation
HuCCT1FK 866 (0.2–1 nM) + Cisplatin (0.2–1 µM)Significant inhibition of cell proliferation compared to single agents
KMCHFK 866 (0.2–1 nM) + Cisplatin (0.2–1 µM)Significant inhibition of cell proliferation compared to single agents
EGIFK 866 (0.2–1 nM) + Cisplatin (0.2–1 µM)Significant inhibition of cell proliferation compared to single agents

Metformin: The combination of FK 866 with metformin has been investigated in pancreatic and breast cancer models. In pancreatic ductal adenocarcinoma (PDAC) cells, metformin's antitumor action involves a reduction in the NAD+/NADH ratio, and cancer cells can compensate by increasing NAD+ biosynthesis. FK 866 sensitizes PDAC cells to metformin by inhibiting this compensatory mechanism. This combination has shown superior antitumor activity in both cell culture and mouse models.

The following table presents the impact of FK 866 on the IC50 of metformin in various cancer cell lines.

Cell LineMetformin IC50 (Vehicle)Metformin IC50 (+ FK 866 5nM)
KP4 (Pancreatic)2.5 mM0.7 mM
PANC-1 (Pancreatic)1.9 mM0.68 mM
4T1 (Breast)9.1 mM2.7 mM
MC38 (Colon)2.36 mM0.67 mM
Combined Modality with Radiation Therapy

The potential of this compound as a radiosensitizer has also been explored. In glioblastoma stem-like cells, FK 866 has been shown to decrease their radioresistance. Preclinical studies in malignant meningioma have demonstrated that the combination of FK 866 with radiation therapy significantly increases apoptosis and enhances radiation-induced DNA damage in cancer cells. This suggests that inhibiting NAD+ metabolism could be a viable strategy to improve the efficacy of radiation therapy in certain cancers.

Mechanisms of Acquired and Intrinsic Resistance to this compound

The efficacy of this compound as an anticancer agent can be limited by both intrinsic and acquired resistance in tumor cells. A variety of molecular mechanisms contribute to this resistance, enabling cancer cells to survive and proliferate despite the inhibition of NAMPT. These mechanisms primarily involve genetic alterations in the drug's target, activation of alternative metabolic pathways, and increased drug efflux.

Mutations within the NAMPT gene are a significant mechanism of acquired resistance to this compound and other NAMPT inhibitors. oaepublish.comnih.gov These mutations often occur in regions critical for inhibitor binding or the structural integrity of the enzyme. For instance, several heterozygous mutations in NAMPT, including H191R, D93del, and Q388R, have been identified in cell lines resistant to FK866. oaepublish.com The H191R mutation directly affects the binding site of FK866, while the D93del and Q388R mutations are located at the dimer interface of the NAMPT enzyme. oaepublish.comnih.gov

The impact of these mutations on drug sensitivity can be substantial. Overexpression of wild-type NAMPT can lead to a 20-fold increase in the required dose of FK866 for a similar effect compared to parental cell lines. oaepublish.com However, cells harboring specific mutations demonstrate even greater resistance. For example, the H191R mutation resulted in a nearly 80-fold difference in the half-maximal inhibitory concentration (IC50) value for FK866 compared to cells overexpressing wild-type NAMPT (8,585 nM vs. 110 nM). oaepublish.com In another study, a variant of the HCT116 human colon cancer cell line, HCT116RFK866, which harbors the H191R mutation, was found to be approximately 1,000-fold less sensitive to FK866 than the parental cells. nih.govoncotarget.com

Other reported mutations conferring resistance to NAMPT inhibitors include G217R, G217A, G217V, S165F, and S165Y. nih.gov Interestingly, some of these mutations may confer resistance to specific NAMPT inhibitors without causing cross-resistance to others, suggesting that the structural modifications they induce are specific to certain inhibitor-binding interactions. nih.gov

Table 1: NAMPT Gene Mutations and their Impact on FK 866 Resistance

Mutation Location in NAMPT Protein Effect on FK 866 Sensitivity Reference
H191R Inhibitor-binding site Nearly 80-fold increase in IC50 oaepublish.com
D93del Dimer interface Confers resistance oaepublish.comnih.gov
Q388R Dimer interface Confers resistance oaepublish.comnih.gov
G217R Inhibitor-binding pocket Confers resistance to CHS-828 nih.govnih.gov
K342R Not specified Present in both parental and resistant cells nih.gov

The interaction of NAMPT with other proteins can also influence sensitivity to this compound. Research has shown that in certain cancer cell lines, NAMPT interacts with proteins such as POTE ankyrin domain family member E (tPOTEE) and beta-actin. oaepublish.comnih.gov The H191R mutation in NAMPT has been demonstrated to disrupt these interactions, which may contribute to the observed drug resistance. oaepublish.comnih.gov In FK866-resistant HCT116RFK866 cells, which contain the H191R mutation, NAMPT was not found to interact with these two partner proteins, unlike in the parental HCT116 cells. nih.gov This suggests that the proper formation of NAMPT-containing protein complexes is important for its function and that disruption of these interactions can be a mechanism of resistance to NAMPT inhibitors.

ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively transport various molecules, including drugs, out of cells. oaepublish.com Overexpression of certain ABC transporters is a well-known mechanism of multidrug resistance in cancer. oaepublish.comresearchgate.net In the context of FK 866 resistance, the ABC transporter P-glycoprotein (P-GP/ABCB1) has been implicated. oaepublish.com Studies suggest that FK866 may be a substrate of P-GP/ABCB1, and increased efflux of the drug by this transporter can reduce its intracellular concentration, thereby conferring resistance. oaepublish.com

Interestingly, in a study with FK866-resistant colorectal cancer cells (HCT116RFK866), the expression of ABCB1 was found to be lower than in the parental cells. iiarjournals.orgnih.gov However, co-treatment of these resistant cells with verapamil (B1683045), an inhibitor of ABCB1, improved their sensitivity to FK866. iiarjournals.orgnih.gov This suggests a complex role for ABCB1 in modulating FK 866 resistance. While higher expression can lead to increased efflux, alterations in its function or regulation in resistant cells can still impact drug sensitivity.

Cancer cells can develop resistance to FK 866 by adapting their metabolism to bypass the inhibition of the NAD+ salvage pathway. oaepublish.comnih.gov This often involves the upregulation of alternative NAD+ biosynthesis pathways, such as the Preiss-Handler pathway, which utilizes nicotinic acid (NA), and the de novo pathway, which synthesizes NAD+ from tryptophan. oaepublish.comnih.govresearchgate.net

The key enzymes in these alternative pathways are nicotinate (B505614) phosphoribosyltransferase (NAPRT) for the Preiss-Handler pathway and quinolinate phosphoribosyltransferase (QPRT) for the de novo pathway. oaepublish.comresearchgate.net Elevated expression of NAPRT has been associated with insensitivity to NAMPT inhibition in some tumor types. oaepublish.com For instance, in ovarian carcinoma xenograft models, silencing NAPRT or inhibiting its enzymatic activity sensitized the cells to FK866, while overexpression of NAPRT induced resistance. oaepublish.com

Similarly, increased expression and activity of QPRT can provide an alternative source of NAD+ from tryptophan, rendering cells resistant to NAMPT inhibitors. oaepublish.comnih.govresearchgate.net In some FK866-resistant cell lines, such as CCRF-CEM T-cell acute lymphoblastic leukemia cells, an increased reliance on amino acid catabolism for NAD+ production has been observed, which is linked to high QPRT activity. nih.gov These cells become dependent on tryptophan and glutamine and are sensitive to inhibitors of amino acid transport. nih.gov However, the role of QPRT can be cell-type specific, as other studies in FK866-resistant colorectal cells did not find a similar upregulation of QPRT. oaepublish.com

Beyond the activation of alternative NAD+ synthesis routes, metabolic reprogramming in response to NAMPT inhibition can also involve a shift towards a more glycolytic metabolism. nih.govnih.gov This adaptation allows cancer cells to maintain ATP production despite the reduced NAD+ levels and decreased oxidative phosphorylation. oaepublish.com

Several strategies are being explored to overcome resistance to this compound. One approach is the supplementation with NAD+ precursors that can replenish the intracellular NAD+ pool. Nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, has been shown to rescue the effects of FK866 on cell growth. researchgate.netnih.gov This demonstrates that bypassing the enzymatic block can restore cell viability. Another potential strategy involves the use of fluorinated NAD precursors, such as ara-F nicotinamide riboside (F-NR), which can enhance the cytotoxicity of FK866 in glioblastoma cells by not only inhibiting NAD+ synthesis but also by being converted to a metabolite that activates the NAD-consuming enzyme SARM1. mdpi.com

Co-treatment with other therapeutic agents is another promising strategy. mdpi.com As mentioned earlier, combining FK866 with inhibitors of ABC transporters like verapamil can resensitize resistant cells. iiarjournals.orgnih.gov Additionally, since metabolic reprogramming is a key resistance mechanism, combining FK866 with inhibitors of glycolysis has shown synergistic anticancer effects. oaepublish.com Furthermore, combining FK866 with conventional chemotherapy agents, such as cisplatin, has been shown to enhance the anticancer effects in cholangiocarcinoma and neuroblastoma cells. nih.govmdpi.com The combination of FK866 with metformin has also been found to increase the sensitivity of pancreatic cancer cells to metformin. mdpi.comresearchgate.net

Table 2: Investigational Strategies to Overcome FK 866 Resistance

Strategy Mechanism of Action Example Co-treatment/Supplement Reference
NAD+ Precursor Supplementation Replenishes intracellular NAD+ pool Nicotinamide Mononucleotide (NMN) researchgate.netnih.gov
Co-treatment with ABC Transporter Inhibitors Prevents efflux of FK 866 Verapamil iiarjournals.orgnih.gov
Co-treatment with Glycolysis Inhibitors Targets metabolic adaptations FX11 oaepublish.com
Co-treatment with Chemotherapy Enhances cytotoxic effects Cisplatin, Etoposide, Gemcitabine mdpi.com
Co-treatment with Metformin Increases sensitivity to metformin Metformin mdpi.comresearchgate.net

Immunomodulatory Effects and Tumor Microenvironment Interaction

This compound exerts immunomodulatory effects, primarily through its potent immunosuppressive properties. nih.gov The depletion of NAD+ by FK866 can impact the function and activation of immune cells, as NAD+ is a critical regulator of immune cell differentiation and activation. nih.gov This has implications for the tumor microenvironment, which is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix. nih.gov

The metabolic state of the tumor microenvironment is often characterized by hypoxia and nutrient deprivation, which can influence the function of immune cells. nih.gov By inhibiting NAMPT, FK866 can further alter the metabolic landscape and impact the interplay between tumor cells and immune cells. For instance, regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are key immunosuppressive cell types in the tumor microenvironment, may be affected by NAD+ depletion. nih.gov

Furthermore, the NAD+ metabolic pathway is interconnected with the expression of various cytokines, chemokines, and growth factors that shape the tumor immune microenvironment. nih.gov While the precise mechanisms are still under investigation, the ability of FK866 to modulate NAD+ levels suggests it could influence the secretion of these factors and thereby alter the immune contexture of the tumor. Some studies suggest that by targeting NAD+ metabolism, it may be possible to change the tumor immune microenvironment to be less immunosuppressive and more favorable for anti-tumor immune responses. nih.gov

Neurological Research Applications

In models of traumatic brain injury (TBI), FK 866 has demonstrated significant neuroprotective effects. nih.govnih.gov TBI is known to induce a cascade of detrimental events, including neuroinflammation, oxidative stress, and neuronal apoptosis. frontiersin.org

A study utilizing a controlled cortical impact model in rats showed that administration of FK 866 significantly mitigated brain edema and blood-brain barrier disruption following TBI. nih.govnih.gov Furthermore, the treatment improved neurological function. nih.govnih.gov At the cellular level, FK 866 was found to decrease the number of activated microglia/macrophages and astrocytes, which are key players in the neuroinflammatory response. nih.govnih.gov

The anti-inflammatory effects of FK 866 in this TBI model were further evidenced by a reduction in the protein levels of pro-inflammatory cytokines and the inhibition of NF-κB nuclear translocation. nih.gov Additionally, FK 866 exhibited anti-apoptotic properties by upregulating the expression of the anti-apoptotic protein Bcl-2 and diminishing the expression of the pro-apoptotic proteins Bax and caspase 3. nih.govnih.gov The neuroprotective mechanisms of FK 866 in TBI are thought to be mediated, at least in part, through the inhibition of the p38/ERK MAPKs signaling pathway. nih.govnih.gov

FK 866 has also been investigated for its therapeutic potential in ischemic brain injury, such as stroke. A key focus of this research has been on promoting neurogenesis, the process of generating new neurons, which is crucial for recovery after a stroke. ahajournals.org

In a mouse model of ischemic stroke, it was shown that the NAMPT–NAD+ cascade plays a critical role in post-ischemic neurogenesis. ahajournals.org While the study highlighted that supplementation with NMN or NAD+ promoted the proliferation and differentiation of neural stem cells (NSCs), the NAMPT inhibitor FK 866 was shown to have the opposite effect. ahajournals.org Specifically, FK 866 inhibited the proliferation of NSCs in culture. ahajournals.org This suggests that while NAMPT activity is crucial for neurogenesis, the targeted use of its inhibitor, FK 866, could be a valuable tool for dissecting the specific roles of the NAD+ salvage pathway in the context of ischemic brain injury and repair.

FK 866 has been instrumental in research on axonal degeneration, particularly in the context of Wallerian degeneration, a process of active self-destruction of the axon distal to an injury. nih.gov The loss of the labile NAD+-synthesizing enzyme, NMNAT2, and the subsequent accumulation of its substrate, nicotinamide mononucleotide (NMN), are key events that trigger this degenerative process. nih.govbiorxiv.org

Studies have shown that FK 866 can delay Wallerian degeneration. nih.govbiorxiv.org By inhibiting NAMPT, FK 866 prevents the synthesis and subsequent accumulation of NMN in the injured axon. nih.gov This effect partially mimics the protective phenotype observed in the WldS mutant mouse, which also prevents NMN accumulation. nih.gov The protective effect of FK 866 can be reversed by the exogenous administration of NMN, further confirming the critical role of NMN accumulation in driving axonal degeneration. biorxiv.org

The combination of FK 866 with nicotinic acid riboside (NAR), which provides an alternative route for NAD+ synthesis that bypasses NMN formation, has been shown to provide substantial protection from chemotherapy-induced axon degeneration. pnas.org This pharmacological strategy of simultaneously blocking NMN accumulation with FK 866 while supplying an alternative NAD+ precursor highlights a potential therapeutic approach for neuroprotection. pnas.org

Table 3: FK 866 in Axonal Degeneration Research

Model Key Effect of FK 866 Underlying Mechanism
Wallerian Degeneration (Axotomy) Delays axonal degeneration. nih.govbiorxiv.org Inhibits NAMPT, preventing the injury-induced accumulation of NMN. nih.gov

Cardiovascular System Research

The role of FK 866 has been explored in the cardiovascular system, particularly in the context of cardiomyocyte metabolism and the response to stress. NAD+ is a critical coenzyme in cardiac energy metabolism, and its depletion has been associated with various cardiomyopathies. nih.govcore.ac.uk

In cultured rat cardiomyocytes, FK 866-induced NAD+ depletion was shown to compromise mitochondrial metabolism without affecting cell viability. nih.gov This was accompanied by an increase in glycolytic gene transcription. nih.gov Furthermore, FK 866 impaired the adaptive responses of cardiomyocytes to various stressors. For instance, it compromised insulin-stimulated glucose uptake and survival in the presence of hydrogen peroxide. nih.gov The hypertrophic response of cardiomyocytes to norepinephrine (B1679862) was also prevented by FK 866. nih.gov These effects could be reversed by restoring NAD+ levels with NMN, underscoring the central role of NAD+ in these processes. nih.gov

In the context of cardiac ischemia/reperfusion (I/R) injury, the role of NAMPT inhibition appears to be more complex. One study showed that FK 866 decreased myocardial infarct size in a mouse model of I/R by reducing neutrophil-mediated injury. nih.gov However, the broader implications of NAMPT inhibition for cardiac hypertrophy and heart failure remain an area of active investigation, with evidence suggesting that maintaining intracellular NAD+ levels is crucial for suppressing these conditions. nih.gov

Effects on Cardiomyocyte Metabolism and Adaptive Stress Responses

The adaptive responses of these cells to insulin, norepinephrine, and hydrogen peroxide (H₂O₂) are notably impaired by FK 866 treatment. nih.govuchile.cl Specifically, the compound was found to compromise insulin-stimulated Akt phosphorylation and glucose uptake. uchile.cl Furthermore, it hindered the survival of cardiomyocytes when challenged with H₂O₂. uchile.cl Interestingly, while FK 866 treatment led to an increase in the transcription of glycolytic genes, it prevented the hypertrophic response typically induced by norepinephrine. nih.govuchile.cl These detrimental effects on mitochondrial function and stress responses could be reversed by restoring NAD+ levels through the administration of nicotinamide mononucleotide (NMN), underscoring the central role of NAD+ in these cellular processes. nih.govuchile.cl

Cellular ProcessEffect of this compoundReference
Mitochondrial MetabolismDecreased nih.govuchile.cl
Insulin-stimulated Akt PhosphorylationCompromised uchile.cl
Insulin-stimulated Glucose UptakeCompromised uchile.cl
Survival Response to H₂O₂Compromised uchile.cl
Norepinephrine-induced HypertrophyPrevented nih.govuchile.cl
Glycolytic Gene TranscriptionIncreased nih.govuchile.cl

Aging and Cellular Senescence Research

Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental aspect of aging and age-related diseases. aginganddisease.org this compound has been utilized as a tool to investigate the mechanisms underlying these processes, particularly the role of NAD+ metabolism.

The role of this compound in cellular senescence is complex, with studies showing it can both induce and protect against premature senescence depending on the context. In several normal cell types, inhibition of NAMPT by FK 866 has been shown to induce a senescent phenotype. For example, in human fibroblastic Hs68 cells, FK 866 was used to mimic vitamin B3 deficiency and was found to reduce intracellular NAD+ levels and induce senescence. nih.gov Similarly, treatment of young rat bone marrow mesenchymal stem cells (MSCs) with FK 866 resulted in classic senescence-like features, including an enlarged and flattened morphology, reduced proliferation, and cell cycle arrest in the G1 phase. researchgate.netresearchgate.net This was accompanied by increased expression of senescence markers like p16INK4a and p21WAF1/CIP1 and increased activity of senescence-associated β-galactosidase (SA-β-gal). researchgate.netaging-us.com

Conversely, in a model of oxidative stress-induced premature senescence, FK 866 demonstrated protective effects. nih.gov In human dental pulp cells (hDPCs) exposed to hydrogen peroxide (H₂O₂), pretreatment with FK 866 markedly inhibited the development of senescent characteristics. nih.gov It reversed the H₂O₂-induced increase in SA-β-gal-positive cells and the upregulation of senescence-associated proteins p21 and p53. nih.gov The compound also blocked excessive reactive oxygen species (ROS) production, telomere DNA damage, and the upregulation of the senescence-associated secretory phenotype (SASP), suggesting it can act as an antioxidant in certain pathological contexts. nih.gov

Cell TypeConditionEffect of this compoundReference
Human Fibroblastic Hs68 CellsStandard CultureInduces Senescence nih.gov
Rat Bone Marrow Mesenchymal Stem Cells (MSCs)Standard CultureInduces Senescence researchgate.netresearchgate.net
Human Dental Pulp Cells (hDPCs)H₂O₂-Induced Oxidative StressAttenuates Premature Senescence nih.gov

The effects of this compound on cellular senescence and lifespan are intrinsically linked to its impact on the NAD+-dependent deacetylase SIRT1. nih.gov SIRT1 is a key regulator of metabolism and stress responses, and its activity is dependent on the availability of NAD+. nih.gov By inhibiting NAMPT, FK 866 reduces the cellular NAD+ pool, thereby attenuating SIRT1 activity. nih.govresearchgate.net

Studies have shown that FK 866-induced senescence in human Hs68 fibroblasts occurs via the attenuation of NAD+-SIRT1 signaling. nih.gov The senescent phenotype and diminished SIRT1 activity could be rescued by co-treatment with NAD+ or its precursors, confirming the mechanism. nih.gov In mesenchymal stem cells, FK 866 treatment led to decreased intracellular NAD+ levels and a subsequent reduction in Sirt1 activity, which correlated with the onset of senescence. researchgate.net

Iv. Advanced Research Methodologies and Analog Development

Methodological Approaches in FK 866 Hydrochloride Research

Metabolomics, particularly mass spectrometry-based approaches, has been instrumental in elucidating the global metabolic consequences of this compound treatment. Global mass spectrometry-based metabolomic profiling is used to investigate the effects of FK 866 on metabolic perturbations in human cancer cells. nih.gov Techniques such as non-targeted and targeted hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to analyze polar metabolites. nih.gov

Studies have shown that inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) by FK 866 leads to significant metabolic alterations across various pathways. In cancer cell lines like A2780 (ovarian) and HCT-116 (colorectal), treatment with FK 866 resulted in notable changes in amino acid metabolism, as well as purine (B94841) and pyrimidine (B1678525) metabolism. nih.gov Furthermore, metabolic shifts were observed in central carbon metabolism, including glycolysis, the citric acid cycle (TCA), and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov The primary mechanism for these changes is the depletion of cellular NAD+, a critical coenzyme for enzymes like glyceraldehyde 3-phosphate dehydrogenase in the glycolytic pathway. nih.gov

The table below summarizes key metabolic pathways affected by this compound as identified through mass spectrometry-based metabolomics.

Metabolic PathwayObserved Effect of FK 866 TreatmentCell Lines StudiedReference
GlycolysisAttenuation, accumulation of upstream metabolitesA2780, HCT-116 nih.govnih.gov
Amino Acid MetabolismSignificant changes in metabolite levelsA2780, HCT-116 nih.gov
Purine & Pyrimidine MetabolismSignificant changes in metabolite levelsA2780, HCT-116 nih.gov
Citric Acid (TCA) CycleAlterations in cycle intermediatesA2780, HCT-116 nih.gov
Pentose Phosphate PathwayAlterations in pathway intermediatesA2780, HCT-116 nih.govnih.gov

Quantitative proteomics provides a broad overview of the cellular protein landscape following this compound treatment, while Western blot analysis serves to validate the changes in specific proteins of interest. Quantitative proteomic studies have revealed that FK 866 treatment can lead to the downregulation of hundreds of proteins involved in diverse cellular functions. spandidos-publications.com These functions include nucleobase-containing compound metabolic processes, protein metabolic processes, and crucial pathways for cell survival such as antioxidant and DNA repair processes. spandidos-publications.com

Western blot analysis is a standard technique used to confirm the findings from quantitative proteomics. For example, following FK 866 treatment, a decrease in the protein levels of Poly (ADP-ribose) polymerase 1 (PARP1), p53, and Glutaredoxin-1 (GRX1) has been confirmed by Western blotting, corroborating the proteomic data. spandidos-publications.comresearchgate.net This method involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest. spandidos-publications.comnih.gov The intensity of the resulting bands can be quantified to compare protein expression levels between treated and untreated samples. spandidos-publications.comresearchgate.net

The following table details proteins confirmed by Western blot to be altered by this compound.

ProteinFunctionEffect of FK 866Reference
PARP1DNA repair, NAD+ metabolismDownregulation spandidos-publications.comresearchgate.net
p53Tumor suppressorDownregulation spandidos-publications.comresearchgate.net
GRX1Antioxidant defenseDownregulation spandidos-publications.comresearchgate.net
CatalaseAntioxidant defenseDownregulation spandidos-publications.com
PCNADNA repairDownregulation spandidos-publications.com

Transcriptomic analysis investigates the effect of this compound on messenger RNA (mRNA) levels, providing insight into how the compound alters gene expression. Techniques like quantitative polymerase chain reaction (qPCR) are utilized to quantify the changes in mRNA levels of specific genes. spandidos-publications.com

Research has shown that treatment with FK 866 can lead to a decrease in the mRNA expression of certain genes. For instance, qPCR analysis has confirmed that the mRNA levels of TP53 (encoding the p53 protein) and PARP1 are lower in cells treated with FK 866 compared to untreated cells. spandidos-publications.comresearchgate.net These findings at the transcript level often correlate with the observed changes at the protein level, as seen with quantitative proteomics and Western blotting, suggesting that FK 866's effects can be regulated at the stage of gene transcription. spandidos-publications.com

The table below summarizes the observed changes in mRNA expression for selected genes following FK 866 treatment.

GeneEncoded ProteinEffect on mRNA ExpressionAnalytical MethodReference
TP53p53DownregulationqPCR spandidos-publications.comresearchgate.net
PARP1PARP1DownregulationqPCR spandidos-publications.comresearchgate.net

A variety of cell-based assays are fundamental to characterizing the cytotoxic and cytostatic effects of this compound in vitro. These assays are used to determine the compound's impact on cell viability, proliferation, and the induction of cell death across numerous cancer cell types. nih.gov

MTS assays, for example, are commonly used to measure cell proliferation and have demonstrated that FK 866 inhibits the growth of various cancer cell lines, such as cholangiocarcinoma cells (HuCCT1, KMCH, EGI), in a dose-dependent manner. mdpi.com The compound has been shown to potently inhibit cell proliferation with IC50 values in the low nanomolar range for cell lines like A2780 and HCT116. nih.gov Furthermore, these assays are crucial for evaluating the synergistic effects of FK 866 with other chemotherapeutic agents, such as cisplatin (B142131) and etoposide (B1684455). mdpi.comtocris.com The primary mechanism underlying these effects is the depletion of intracellular NAD+ and subsequently adenosine (B11128) 5′-triphosphate (ATP), which are critical for cell survival and growth. nih.govmdpi.com

The table below presents a summary of findings from cell-based assays on various cancer cell lines.

Cell LineCancer TypeAssay TypeKey FindingReference
A2780Ovarian CancerProliferation AssayIC50 of 1.4 nM nih.gov
HCT116Colorectal CancerProliferation AssayIC50 of 3.0 nM nih.gov
HuCCT1, KMCH, EGICholangiocarcinomaMTS Cell Growth AssayDose-dependent growth inhibition nih.govmdpi.com
HepG2Liver CarcinomaApoptosis AssayIC50 of ~1 nM for apoptosis induction tocris.comnih.gov
Primary CLL cellsChronic Lymphocytic LeukemiaViability Assay (Annexin V/PI)Induced cell death via NAD+ depletion nih.gov

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis and cell cycle distribution in cell populations treated with this compound. bio-rad-antibodies.com This methodology allows for the individual assessment of thousands of cells, providing detailed statistical data on the cellular response to the compound. bio-rad-antibodies.com

To measure apoptosis, cells are typically stained with markers like Annexin V, which binds to phosphatidylserine (B164497) on the surface of apoptotic cells, and a viability dye such as 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI). researchgate.net Studies using this method on myeloid leukemic cell lines (NB-4, OCI-AML3, MOLM-13) have shown a time-dependent increase in the percentage of apoptotic cells following FK 866 treatment. researchgate.net For cell cycle analysis, the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA is measured, often in conjunction with a DNA content stain like 7-AAD. This has revealed that FK 866 treatment leads to a decrease in the number of cells entering the S-phase of the cell cycle, indicating cell cycle arrest. researchgate.net

The table below highlights results from flow cytometry analyses of cells treated with FK 866.

Cell LineAnalysis TypeStaining MethodOutcomeReference
NB-4, OCI-AML3, MOLM-13ApoptosisAnnexin V / 7-AADTime-dependent increase in apoptosis researchgate.net
NB-4, OCI-AML3, MOLM-13Cell CycleBrdU / 7-AADDecrease in S-phase cell population researchgate.net
Primary CLL cellsApoptosis/ViabilityAnnexin V / PIFK 866 induces CLL cell death nih.gov

In vivo models, particularly xenografts where human cancer cells are implanted into immunodeficient mice, are critical for evaluating the therapeutic efficacy of this compound in a more complex biological system. These preclinical tumor models have consistently demonstrated the anti-tumor activity of FK 866. nih.govplos.orgnih.gov

In studies involving patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL), FK 866 treatment significantly reduced the disease burden in peripheral blood and prolonged the survival of the leukemic mice. researchgate.net For instance, the median survival of mice treated with FK 866 was substantially longer compared to control groups. researchgate.net Similarly, FK 866 has shown efficacy in combination with other agents, such as gemcitabine (B846), in orthotopic xenograft models of pancreatic ductal adenocarcinoma. mdpi.com These studies not only confirm the anti-cancer potential of the compound but also provide a platform to investigate its effects on tumor metabolism and histology in vivo. nih.govresearchgate.net

The table below summarizes the outcomes of this compound efficacy in various in vivo models.

Model TypeCancer TypeKey Efficacy FindingReference
Patient-Derived Xenograft (PDX)T-cell Acute Lymphoblastic LeukemiaSignificantly reduced peripheral blood disease burden and prolonged survival researchgate.net
Orthotopic XenograftPancreatic Ductal AdenocarcinomaEnhanced anticancer activity in combination with gemcitabine mdpi.com
General Preclinical Tumor ModelsVarious CancersDemonstrates anti-tumor activity nih.govplos.orgnih.gov

Biochemical Assays for NAD+/NADH Quantification and Enzyme Activity

A cornerstone of research involving this compound is the precise measurement of its impact on intracellular nicotinamide adenine (B156593) dinucleotide (NAD+) levels and the activity of its target enzyme, nicotinamide phosphoribosyltransferase (NAMPT). To this end, a variety of biochemical assays are employed.

NAD+/NADH Quantification: The quantification of NAD+ and its reduced form, NADH, is crucial for understanding the metabolic consequences of NAMPT inhibition by FK 866. Commonly used methods include enzymatic cycling assays and colorimetric assay kits. aacrjournals.org These assays provide a sensitive means to detect intracellular concentrations of these vital coenzymes. For instance, studies have shown that treatment of cancer cells with FK 866 leads to a significant and time-dependent depletion of the intracellular NAD+ pool. aacrjournals.org In HepG2 cells, a 50% reduction in NAD+ was observed after just 8 hours of exposure to 10 nM FK 866. aacrjournals.org The decline in NADH levels typically follows a slightly delayed timeline. aacrjournals.org These quantification methods are essential for correlating the extent of NAD+ depletion with the observed cellular effects, such as apoptosis. mblintl.com

Enzyme Activity Assays: Direct measurement of NAMPT enzymatic activity is performed to determine the inhibitory potency of FK 866 and its analogs. These assays typically involve incubating the enzyme with its substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP), in the presence and absence of the inhibitor. The rate of product formation, nicotinamide mononucleotide (NMN), is then quantified. Research has consistently demonstrated that FK 866 is a highly potent inhibitor of NAMPT, with IC50 values in the low nanomolar range. nih.govmedchemexpress.com For example, the IC50 of FK 866 for recombinant human NAMPT has been reported to be approximately 1.60 ± 0.32 nmol/L. nih.gov Such assays are fundamental in the early stages of drug discovery and for comparing the potency of newly synthesized FK 866 analogs. researchgate.net

Table 1: Biochemical Assays for this compound Research
Assay TypePurposeKey Findings with FK 866References
NAD+/NADH Quantification (Enzymatic Cycling/Colorimetric)To measure the intracellular levels of NAD+ and NADH.FK 866 treatment leads to a rapid and significant depletion of intracellular NAD+ levels in cancer cells. aacrjournals.org
NAMPT Enzyme Activity AssayTo determine the inhibitory potency (IC50) of compounds against the NAMPT enzyme.FK 866 is a highly potent, noncompetitive inhibitor of NAMPT with IC50 values in the nanomolar range. nih.govmedchemexpress.comacs.org

Advanced Imaging Techniques

To visualize the metabolic effects of this compound in living cells and tissues, researchers have turned to advanced imaging techniques. One such method is Optical Redox Imaging (ORI), a label-free technique that measures the intrinsic fluorescence of NADH and oxidized flavoproteins (Fp). nih.govnih.gov The ratio of these signals, known as the optical redox ratio (Fp/(NADH+Fp)), serves as a surrogate marker for the cellular NAD+/NADH balance and provides insights into metabolic activity. nih.gov

Studies utilizing ORI have demonstrated that treatment of triple-negative breast cancer cells with FK 866 results in a significant decrease in NADH levels and a corresponding increase in the redox ratio. nih.gov This non-invasive imaging modality allows for the real-time monitoring of metabolic responses to NAMPT inhibition and can be used to assess drug efficacy and sensitizing effects when combined with other chemotherapeutic agents. nih.govnih.gov For example, ORI has been used to show that FK 866 can sensitize cancer cells to treatment with paclitaxel. nih.gov

Development and Evaluation of this compound Analogues and Prodrugs

Building upon the foundational understanding of FK 866, significant efforts have been directed towards the development of novel analogues and prodrugs with improved therapeutic properties.

Structure-Activity Relationship (SAR) Studies of NAMPT Inhibitors

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For NAMPT inhibitors, SAR studies have been instrumental in identifying key pharmacophoric features required for potent inhibition. nih.govfrontiersin.org The crystal structure of FK 866 in complex with NAMPT has revealed that the inhibitor binds within a tunnel at the dimer interface of the enzyme. frontiersin.org

Key structural components of FK 866 and its analogs that have been investigated include:

The Pyridine (B92270) Ring: This "cap" group mimics the natural substrate, nicotinamide, and forms crucial interactions within the enzyme's active site. frontiersin.org

The Linker Region: Modifications to the linker that connects the pyridine ring to the "tail" group can influence potency and pharmacokinetic properties. frontiersin.org

The Tail Group: The benzoylpiperidine "tail" also contributes significantly to the binding affinity. nih.gov

Through systematic modifications of these regions, researchers have developed new series of NAMPT inhibitors with enhanced potency and altered physicochemical properties. nih.govfrontiersin.org For example, replacing the pyridine ring with other heterocyclic systems or modifying the linker has led to the discovery of compounds with sub-nanomolar to picomolar cytotoxic activity against various cancer cell lines. nih.gov

Synthesis of Novel Analogues for Enhanced Specificity or Efficacy

The synthesis of novel FK 866 analogues aims to improve upon the parent compound's efficacy and specificity. nih.govresearchgate.netresearchgate.net One approach has been the synthesis of isosteric analogues, where certain atoms or groups of atoms are replaced with others that have similar physical or chemical properties. nih.gov For example, researchers have synthesized analogues where the pyridine ring is replaced by other aromatic systems. researchgate.net Another strategy involves creating analogues with functionalities that allow for conjugation to other molecules, such as in the development of antibody-drug conjugates (ADCs) where the NAMPT inhibitor is selectively delivered to tumor cells. mdpi.com The synthesis of a C-iminoribofuranoside analog of FK 866 represents another innovative approach to modify the compound's structure and potential biological activity. researchgate.net

Design and Evaluation of Reactive Oxygen Species (ROS)-Sensitive Prodrugs

A significant challenge with potent inhibitors like FK 866 is the potential for dose-limiting toxicities. mdpi.comresearchgate.net To address this, researchers have designed prodrugs that are selectively activated in the tumor microenvironment. One promising strategy involves the development of Reactive Oxygen Species (ROS)-sensitive prodrugs. mdpi.comnih.gov Cancer cells often exhibit higher levels of ROS compared to normal cells. This difference can be exploited to trigger the release of the active drug specifically at the tumor site.

In one study, ROS-responsive prodrugs of FK 866 were synthesized by incorporating a boronic acid group. mdpi.comnih.gov This group acts as a trigger that is cleaved in the presence of ROS, such as hydrogen peroxide (H2O2), releasing the active FK 866. mdpi.comnih.gov These prodrugs demonstrated higher potency in cells with elevated ROS levels and reduced toxicity in normal cells, potentially widening the therapeutic window of NAMPT inhibitors. mdpi.com

Table 2: Development of this compound Analogues and Prodrugs
Development StrategyRationaleExample/Key FindingReferences
SAR StudiesTo identify key structural features for NAMPT inhibition and guide the design of more potent compounds.Modification of the pyridine cap, linker, and tail groups has led to inhibitors with picomolar activity. nih.govfrontiersin.org
Synthesis of Novel AnaloguesTo enhance efficacy, specificity, and pharmacokinetic properties.Creation of isosteric and C-iminoribofuranoside analogues. nih.govresearchgate.net
ROS-Sensitive ProdrugsTo improve tumor selectivity and reduce systemic toxicity by leveraging the high ROS levels in cancer cells.Boronic acid-based prodrugs of FK 866 that release the active drug in response to H2O2. mdpi.comnih.gov
Dual-Targeting InhibitorsTo achieve synergistic anticancer effects by simultaneously inhibiting NAMPT and another key cancer-related target.Development of NAMPT/PARP1 and NAMPT/BTK dual inhibitors. nih.govnih.gov

Dual-Targeting Inhibitor Design (e.g., NAMPT/PARP1, NAMPT/BTK)

A cutting-edge approach in cancer therapy is the design of single molecules that can inhibit two distinct and complementary targets, potentially leading to synergistic effects and overcoming drug resistance.

NAMPT/PARP1 Dual Inhibitors: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA damage repair that uses NAD+ as a substrate. nih.gov The rationale for dual NAMPT/PARP1 inhibition is that by depleting NAD+ with a NAMPT inhibitor, the activity of PARP1 is compromised, enhancing the efficacy of PARP1 inhibition, particularly in cancer cells with deficiencies in other DNA repair pathways. nih.govsemanticscholar.org Recently, novel dual-target inhibitors have been designed and synthesized, with some compounds showing potent inhibitory activity against both NAMPT and PARP1. nih.govsemanticscholar.org For instance, the compound DDY02 exhibited IC50 values of 0.01 µM and 0.05 µM for NAMPT and PARP1, respectively, and demonstrated synergistic effects in breast cancer cells, leading to NAD+ depletion, DNA damage, and apoptosis. nih.govsemanticscholar.org

NAMPT/BTK Dual Inhibitors: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated target in various B-cell malignancies. nih.govnih.gov Studies have shown that combining the BTK inhibitor ibrutinib (B1684441) with FK 866 results in synergistic killing of Waldenström's Macroglobulinemia cells. nih.govnih.govresearchgate.net This synergistic effect is observed regardless of the mutational status of key genes like MYD88 and CXCR4. nih.govnih.gov The combination therapy leads to enhanced depletion of intracellular ATP and NAD+, inhibition of pro-survival signaling pathways, and ultimately, tumor cell death. nih.gov These findings provide a strong preclinical rationale for the clinical evaluation of dual NAMPT and BTK inhibition as a therapeutic strategy. nih.gov

V. Future Directions in Fk 866 Hydrochloride Research

Elucidation of Unidentified Molecular Mechanisms

While the primary mechanism of FK866 hydrochloride as a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is well-established, its broader molecular impacts are still being uncovered. nih.govnih.govnih.gov The inhibition of NAMPT leads to a cascade of cellular events, primarily driven by the depletion of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. nih.govnih.gov This depletion results in mitochondrial dysfunction, a subsequent decline in ATP levels, and the induction of apoptosis, or programmed cell death. nih.govnih.gov

Beyond these core effects, research has shown that NAMPT inhibition by FK866 hydrochloride also attenuates glycolysis at the glyceraldehyde 3-phosphate dehydrogenase step. nih.gov This leads to downstream effects on other metabolic pathways, including reduced serine biosynthesis and altered activities within the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle. nih.gov

Future research will likely focus on delineating the more subtle and context-dependent molecular consequences of NAMPT inhibition. This includes investigating how FK866 hydrochloride impacts cellular signaling pathways beyond those immediately linked to energy metabolism. For instance, its influence on NAD+-dependent enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs) warrants further investigation to understand the full spectrum of its cellular effects. researchgate.net Unraveling these less-defined mechanisms will be crucial for identifying new therapeutic opportunities and potential biomarkers for treatment response.

Table 1: Known Molecular and Metabolic Effects of FK866 Hydrochloride

Cellular Process Specific Effect of FK866 Downstream Consequences
NAD+ Biosynthesis Potent and specific inhibition of NAMPT nih.govnih.govnih.gov Depletion of cellular NAD+ pools nih.gov
Energy Metabolism Attenuation of glycolysis nih.gov Reduced ATP production, mitochondrial dysfunction nih.govnih.gov
Apoptosis Induction of delayed cell death nih.gov Activation of apoptotic signaling pathways nih.gov
Other Metabolic Pathways Altered pentose phosphate pathway and TCA cycle activities nih.gov Reduced serine biosynthesis nih.gov

Exploration of Novel Therapeutic Combinations and Strategies

A significant area of future research lies in the synergistic potential of FK866 hydrochloride with other therapeutic agents. nih.govnih.gov By depleting NAD+ levels, FK866 can sensitize cancer cells to conventional chemotherapies and targeted agents, potentially allowing for lower, less toxic doses and overcoming drug resistance. nih.gov

Studies have demonstrated promising synergistic effects when FK866 hydrochloride is combined with various anticancer drugs. For instance, it potentiates the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) and etoposide (B1684455) in neuroblastoma and cholangiocarcinoma cells. nih.govnih.gov The combination with gemcitabine (B846) has also shown enhanced anticancer activity in pancreatic cancer models. nih.gov

Furthermore, combining FK866 with PARP inhibitors, such as olaparib, has shown synthetic lethality in triple-negative breast cancer cells. doi.org This combination can inhibit tumor growth more effectively than either agent alone by exacerbating DNA damage and inducing apoptosis. frontiersin.org Another promising strategy involves pairing FK866 with metformin (B114582) in pancreatic cancer. nih.govnih.gov This combination targets both NAD+ biosynthesis and mitochondrial complex I, leading to a more potent anticancer response. nih.govnih.gov

Future investigations will likely explore a wider range of combination therapies across different cancer types. Identifying optimal drug pairings and treatment schedules will be critical for translating these preclinical findings into effective clinical strategies.

Table 2: Investigated Therapeutic Combinations with FK866 Hydrochloride

Combination Agent Cancer Type Observed Synergistic Effect
Cisplatin Cholangiocarcinoma, Neuroblastoma Enhanced anticancer effects and cell growth inhibition nih.govnih.govbiorxiv.org
Etoposide Neuroblastoma, Leukemia Potentiated cytotoxic effects nih.govnih.gov
Gemcitabine Pancreatic Cancer Improved anticancer activity nih.gov
Metformin Pancreatic Cancer Sensitized cancer cells to antiproliferative effects nih.govnih.gov
Olaparib (PARP Inhibitor) Triple-Negative Breast Cancer Inhibition of tumor growth to a greater extent than single agents doi.orgfrontiersin.org
Fludarabine Chronic Lymphocytic Leukemia Synergistic effects at clinically relevant concentrations aacrjournals.org

Deepening Understanding of Resistance Mechanisms and Counter-Strategies

As with many targeted therapies, the development of resistance to FK866 hydrochloride is a significant clinical challenge. biorxiv.org Understanding the molecular underpinnings of this resistance is crucial for developing strategies to overcome it. Several mechanisms of acquired resistance have been identified.

One primary mechanism involves mutations in the NAMPT gene itself. nih.gov These mutations can alter the drug-binding site of the NAMPT enzyme, thereby reducing the inhibitory effect of FK866. For example, the H191R mutation has been shown to confer cross-resistance to various NAMPT inhibitors. nih.gov

Cancer cells can also develop resistance through metabolic reprogramming. aacrjournals.org This can involve a shift towards a more glycolytic metabolism and an increased reliance on lactate (B86563) dehydrogenase A (LDHA). researchgate.netaacrjournals.org Additionally, resistant cells may upregulate alternative NAD+ synthesis pathways, such as the de novo pathway that utilizes tryptophan via the enzyme quinolinate phosphoribosyltransferase (QPRT). researchgate.net Another observed adaptation is an increase in mitochondrial spare respiratory capacity. nih.gov

The role of the Yes-associated protein (YAP), a transcriptional co-regulator involved in metabolic rewiring, has also been implicated in FK866 resistance. nih.gov In resistant models, the typical FK866-induced nuclear translocation of YAP is not observed. nih.gov

Counter-strategies to overcome resistance are an active area of research. These include the co-administration of agents that target the identified resistance mechanisms. For example, inhibiting glycolysis or blocking tryptophan uptake could re-sensitize resistant cells to FK866. researchgate.net Furthermore, modulating YAP signaling may represent another avenue to counteract resistance. nih.gov

Table 3: Mechanisms of Acquired Resistance to FK866 Hydrochloride

Mechanism Description Potential Counter-Strategy
NAMPT Mutations Point mutations (e.g., H191R) in the NAMPT gene alter the drug-binding site. nih.gov Development of next-generation NAMPT inhibitors that are effective against mutated forms.
Metabolic Reprogramming Increased glycolysis and reliance on LDHA; upregulation of alternative NAD+ synthesis pathways (e.g., via QPRT). researchgate.netaacrjournals.org Co-treatment with glycolysis inhibitors or agents that block alternative NAD+ synthesis pathways. researchgate.net
Mitochondrial Adaptation Increased mitochondrial spare respiratory capacity. nih.gov Targeting mitochondrial vulnerabilities in resistant cells.
Altered YAP Signaling Lack of FK866-induced nuclear translocation of YAP. nih.gov Modulation of the YAP signaling pathway.

Investigating Systemic Effects and Tissue-Specific Responses in Diverse Biological Systems

Beyond its well-documented effects on cancer cells, FK866 hydrochloride exerts a range of systemic and tissue-specific responses that are critical to understand for its broader therapeutic development. These effects are largely tied to the ubiquitous role of NAD+ in cellular function.

In the context of the central nervous system, FK866 has demonstrated neuroprotective properties in models of traumatic brain injury. nih.govnih.gov It has been shown to mitigate brain edema, reduce blood-brain barrier disruption, and decrease neuroinflammation and apoptosis. nih.govnih.gov

The compound also possesses potent immunomodulatory and anti-inflammatory effects. nih.gov This is highlighted by its ability to cause significant atrophy of the spleen red pulp and its notable toxicity to resting lymphocytes. nih.gov These immunosuppressive properties suggest its potential use in treating inflammatory disorders, and it has shown efficacy in animal models of colitis and acute lung injury by reducing the production of pro-inflammatory cytokines. nih.govnih.gov

However, the systemic inhibition of NAMPT is not without potential risks. Concerns have been raised about its cardiovascular effects, as studies in cultured cardiomyocytes have shown that FK866 can compromise mitochondrial metabolism and adaptive stress responses. nih.gov In the liver, while FK866 alone showed modest benefits in a model of chronic liver disease, its therapeutic effect was significantly enhanced when co-administered with the NAD+ precursor nicotinamide mononucleotide (NMN), which helped to restore NAD+ levels and attenuate liver damage. doi.org

The impact of FK866 on normal, rapidly dividing tissues is also a key consideration. For instance, it can affect the mucosal cells of the jejunum. aacrjournals.org Clinical studies have identified thrombocytopenia (a low platelet count) as a dose-limiting toxicity. nih.gov A potential strategy to mitigate toxicity in normal tissues is the co-administration of nicotinic acid, which can be utilized by cells with a functional Preiss-Handler pathway for NAD+ synthesis, thereby rescuing them from the effects of NAMPT inhibition. aacrjournals.orgaacrjournals.org

Future research must continue to carefully map these systemic and tissue-specific effects to establish a clear therapeutic window and to develop strategies, such as rescue with NAD+ precursors, that can maximize the therapeutic benefit of FK866 hydrochloride while minimizing its potential adverse effects.

Q & A

Q. What is the primary mechanism of action of FK 866 hydrochloride in cancer research?

this compound is a potent, selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. By blocking NAMPT, FK 866 depletes intracellular NAD and ATP levels, leading to energy crisis-induced apoptosis and autophagy in cancer cells . Methodologically, researchers validate this mechanism using:

  • NAD/ATP quantification assays (e.g., colorimetric/fluorometric kits) to track metabolic disruption.
  • Western blotting for markers like cleaved PARP (apoptosis) and LC3-II (autophagy) .
  • Caspase inhibition experiments to confirm caspase-independent cell death pathways .

Q. How is the IC₅₀ of FK 866 determined in different cancer cell lines?

IC₅₀ values are typically measured via MTT assays using a panel of human hematologic malignancy cell lines (e.g., AML, lymphoma). Key steps include:

  • Dose-response curves (0.1–100 nM range) over 72 hours.
  • Cell viability normalization against untreated controls.
  • Statistical analysis (e.g., GraphPad Prism) for IC₅₀ calculation .
Cell Line IC₅₀ (nM) Source
AML-M40.09–1.2
Namalwa (Burkitt’s)1.5–3.0
ML-2 (AML)2.8

Q. What experimental models are suitable for in vivo studies of FK 866?

  • Subcutaneous xenografts (e.g., AML-M4 or Namalwa cells in immunodeficient mice) to assess tumor growth inhibition.
  • Dosing regimen : 5 mg/kg intraperitoneal injection daily for 14 days .
  • Endpoint analyses : Tumor volume measurement, survival rate tracking, and post-mortem immunohistochemistry for ERK phosphorylation and LC3 cleavage .

Advanced Research Questions

Q. How does FK 866 synergize with chemotherapeutic agents?

FK 866 enhances cytotoxicity of DNA-damaging agents (e.g., etoposide, cisplatin) by exacerbating metabolic stress. Methodological approaches include:

  • Combination index (CI) analysis using CompuSyn software to quantify synergy (CI <1).
  • Flow cytometry for Annexin V/PI staining to distinguish apoptosis/necrosis .
  • ATP depletion assays to confirm additive effects on energy crisis .

Q. What are the mechanisms of resistance to FK 866 in cancer cells?

Resistance may arise from:

  • NAMPT overexpression (validate via qPCR/Western blot).
  • Upregulation of alternative NAD synthesis pathways (e.g., nicotinic acid phosphoribosyltransferase).
  • Mitochondrial adaptation (assess via Seahorse metabolic flux analysis) .

Q. How can researchers differentiate FK 866-induced autophagy from apoptosis?

  • Inhibition experiments : Use autophagy inhibitors (e.g., chloroquine) or protein synthesis blockers (cycloheximide) to dissect pathways .
  • Time-course assays : Apoptosis (caspase-3 activation at 24–48 hrs) precedes autophagy (LC3-II accumulation at 48–72 hrs) .
  • Genetic knockdown : siRNA targeting ATG5 or Beclin-1 to block autophagy .

Q. Why do discrepancies exist in reported IC₅₀ values across studies?

Variations arise from:

  • Cell line heterogeneity (e.g., AML subtypes vs. solid tumors).
  • Assay conditions (e.g., serum-free media reduces NAD salvage capacity).
  • Compound form : Free base (MW 391.51) vs. hydrochloride salt (MW 427.97) may alter solubility .

Q. What are the challenges in translating FK 866 to in vivo models?

  • Pharmacokinetics : Short half-life requires daily dosing (5 mg/kg in mice) .
  • Toxicity monitoring : Track weight loss, hematologic parameters, and liver enzymes.
  • Formulation stability : Prepare fresh solutions in DMSO (≥18.95 mg/mL) and dilute in PBS before use .

Methodological Notes

  • Storage : Store powder at -20°C (stable for 3 years); avoid freeze-thaw cycles for dissolved stocks .
  • Solubility : Use pre-warmed DMSO (10 mg/mL) with sonication to avoid precipitation .
  • Controls : Include NAMPT activators (e.g., NAMPT activator-1) to validate target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.